

Spectroscopic Analysis of Levofloxacin Lactate: A Technical Guide for Identification

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Compound of Interest

Compound Name: *Levofloxacin lactate*

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Introduction

Levofloxacin lactate, the lactate salt of the synthetic broad-spectrum fluoroquinolone antibiotic levofloxacin, is widely utilized in pharmaceutical formulations for its enhanced solubility and stability.^{[1][2]} Accurate identification and characterization of this active pharmaceutical ingredient (API) are critical for ensuring drug quality, safety, and efficacy. Spectroscopic techniques provide a powerful and non-destructive suite of tools for the comprehensive analysis of **levofloxacin lactate**. This technical guide presents an in-depth overview of the core spectroscopic methods—Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the identification of **levofloxacin lactate**. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a thorough understanding and application of these analytical techniques.

Physicochemical Properties of Levofloxacin Lactate

A foundational understanding of the physicochemical properties of **levofloxacin lactate** is essential for its analysis. It is a derivative of levofloxacin, existing as a 1:1 combination of the S-enantiomer of levofloxacin with lactic acid.^[1] The compound typically appears as a white to off-white solid.^[2]

Property	Value	Reference
Molecular Formula	C21H26FN3O7	[1][3]
Molecular Weight	451.451 g/mol	[1][3]
CAS Number	294662-18-3	[1]
Solubility	pH-dependent, ~100 mg/mL in pH 0.6-5.8	[1][4]

Spectroscopic Identification Methods

The synergistic use of multiple spectroscopic techniques provides a robust framework for the unambiguous identification of **levofloxacin lactate**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used quantitative technique for determining the concentration of levofloxacin in bulk and pharmaceutical dosage forms. The method is based on the absorption of ultraviolet light by the molecule, which induces electronic transitions. The absorbance is directly proportional to the concentration, following the Beer-Lambert law.[5]

The wavelength of maximum absorbance (λ_{max}) for levofloxacin is dependent on the solvent used.

Solvent/Diluent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)	Reference
0.1 M HCl	290 - 293	0.25 - 12.0	0.999	[5][6]
Distilled Water	288 - 320	2 - 10	0.9997 - 0.9999	[5][7]
Methanol	298	3.0 - 8.0	0.9999	[5]
Water:Methanol:				
Acetonitrile (9:0.5:0.5)	292	1.0 - 12.0	0.9998	[8]
0.1 N NaOH	288	2 - 12	0.999	[5]

- Preparation of Standard Stock Solution: Accurately weigh 100 mg of **levofloxacin lactate** reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., 0.1 M HCl, distilled water, or methanol) to obtain a stock solution of 1000 $\mu\text{g}/\text{mL}$.^[7]
- Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain working standard solutions with concentrations within the linear range (e.g., 2, 4, 6, 8, 10 $\mu\text{g}/\text{mL}$).^{[7][9]}
- Sample Preparation: For bulk drug, prepare a sample solution in the same manner as the standard stock solution and dilute to a final concentration within the calibration range. For pharmaceutical formulations, weigh and powder the tablets, then dissolve a quantity equivalent to 100 mg of levofloxacin in the chosen solvent, sonicate to ensure complete dissolution, filter, and dilute appropriately.^[5]
- Spectrophotometric Measurement: Use a calibrated UV-Vis spectrophotometer. Set the scanning range from 200 to 400 nm. Use the corresponding solvent as a blank.^{[9][10]}
- Determination of λ_{max} : Scan the working standard solutions to determine the wavelength of maximum absorbance (λ_{max}).^[10]
- Calibration Curve Construction: Measure the absorbance of each working standard solution at the determined λ_{max} . Plot a calibration curve of absorbance versus concentration.^[5]
- Analysis of Sample: Measure the absorbance of the sample solution at λ_{max} and determine the concentration from the calibration curve.^[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound.

The FT-IR spectrum of levofloxacin exhibits characteristic absorption bands corresponding to its various functional groups.

Functional Group	Wavenumber (cm ⁻¹)	Interpretation	Reference
O-H (Carboxylic Acid)	~3400 (broad)	Stretching vibration	
C-H (Aromatic/Aliphatic)	~3000-2850	Stretching vibrations	
C=O (Carboxylic Acid)	~1724	Stretching vibration	[11]
C=O (Ketone)	~1620	Stretching vibration	
C=C (Aromatic)	~1600-1450	Stretching vibrations	
C-O (Ether/Carboxylic Acid)	~1300-1000	Stretching vibrations	
C-F (Aryl Fluoride)	~1250	Stretching vibration	[12]

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of **levofloxacin lactate** with dry potassium bromide (KBr) in a mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the neat **levofloxacin lactate** sample directly on the ATR crystal. [\[9\]](#) This method requires minimal sample preparation.
- Spectral Acquisition:
 - Place the KBr pellet or the ATR accessory into the sample compartment of the FT-IR spectrometer.
 - Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[\[13\]](#)
 - Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

- Data Analysis:
 - Identify the characteristic absorption peaks and compare them with a reference spectrum of **levofloxacin lactate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C . It is an invaluable tool for the unambiguous structural elucidation and confirmation of levofloxacin.

The following table summarizes the key ^1H and ^{13}C NMR chemical shifts for levofloxacin, typically recorded in a solvent like DMSO-d6.

^1H NMR Chemical Shifts (DMSO-d6)

Proton Assignment	Chemical Shift (ppm)
Aromatic CH	~8.5 - 7.5
CH (Piperazine)	~3.5 - 2.5
CH3 (Piperazine)	~2.2
CH3 (Chiral Center)	~1.4 (doublet)
OCH2	~4.5 - 4.3
CH (Chiral Center)	~4.9 (quartet)

^{13}C NMR Chemical Shifts (DMSO-d6)

Carbon Assignment	Chemical Shift (ppm)
C=O (Carboxylic Acid)	~176
C=O (Ketone)	~165
Aromatic C-F	~155 (doublet)
Aromatic C	~145 - 105
CH (Chiral Center)	~75
OCH ₂	~66
CH ₂ (Piperazine)	~50 - 45
CH ₃ (Piperazine)	~43
CH ₃ (Chiral Center)	~18

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.[\[14\]](#)

- Sample Preparation: Dissolve approximately 5-10 mg of **levofloxacin lactate** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Integrate the signals to determine the relative number of protons.
 - Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

- DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR (Optional but Recommended):
 - Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.[14]
- Data Analysis: Process the spectra (Fourier transformation, phase correction, baseline correction) and assign the chemical shifts to the corresponding atoms in the **levofloxacin lactate** structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z).

Electrospray ionization (ESI) is a common technique for the analysis of levofloxacin.

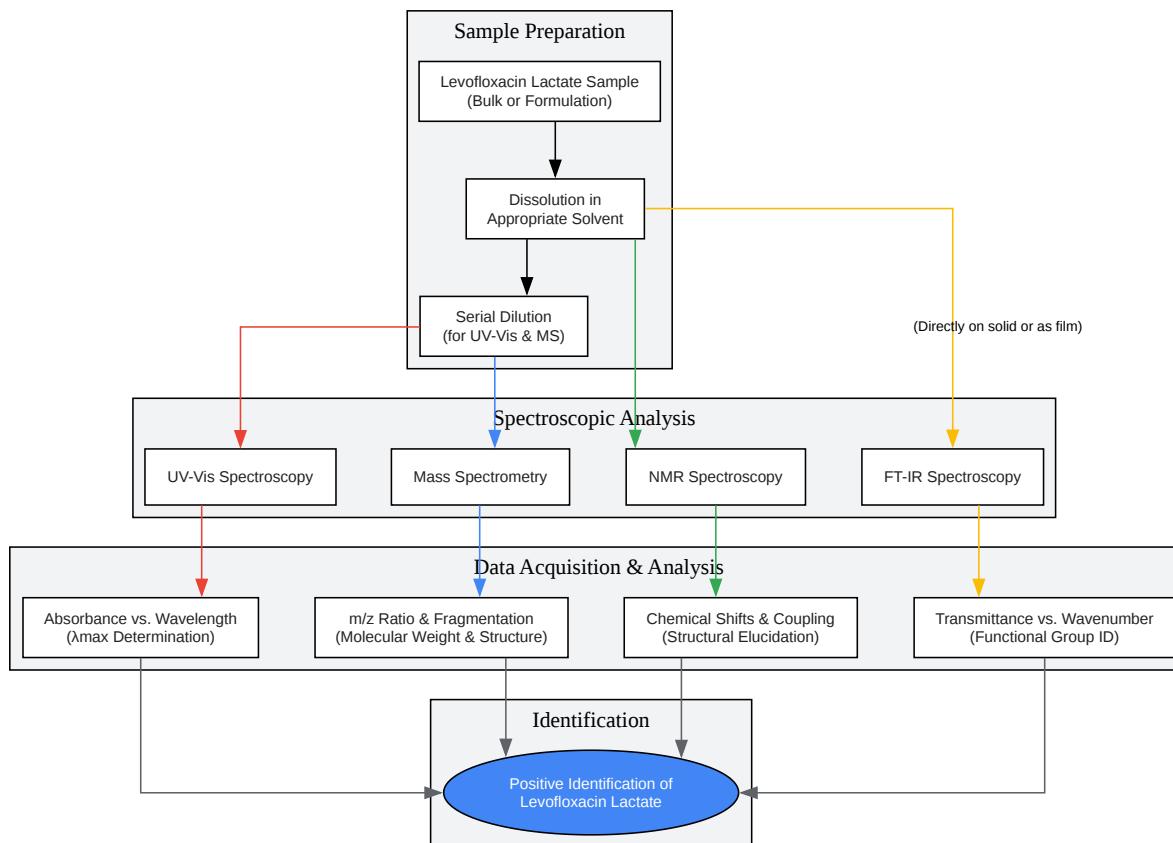
Ion	m/z	Interpretation	Reference
[M+H] ⁺	362.15	Protonated levofloxacin molecule	[15]
[M+H-CO ₂] ⁺	318.1	Fragment ion after loss of CO ₂	[16]
[M-H] ⁻	360.1	Deprotonated levofloxacin molecule	
Levofloxacin N-oxide [M+H] ⁺	378	Protonated N-oxide degradation product	[17]

- Sample Preparation: Prepare a dilute solution of **levofloxacin lactate** in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

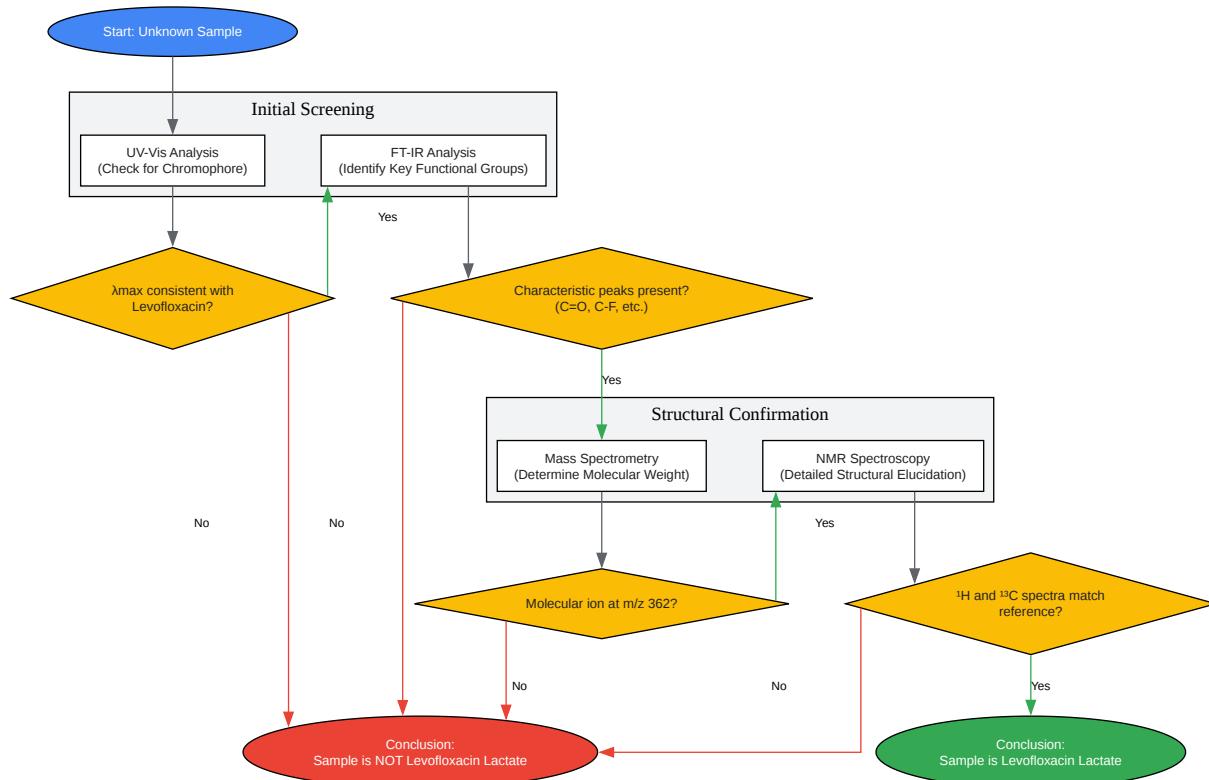
- Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source (e.g., ESI) via direct infusion or coupled with a liquid chromatography (LC) system.
- Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
- Tandem MS (MS/MS) for Fragmentation: For structural confirmation, a precursor ion (e.g., m/z 362) can be selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, providing further structural information.[\[16\]](#)
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure of levofloxacin.

Visualized Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and logical relationships in the spectroscopic analysis of **levofloxacin lactate**.

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Caption: Experimental workflow for the spectroscopic analysis of **levofloxacin lactate**.

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Caption: Logical pathway for the identification of **levofloxacin lactate**.

Conclusion

The spectroscopic analysis of **levofloxacin lactate** through the combined application of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a comprehensive and reliable methodology for its identification and characterization. UV-Vis spectroscopy serves as a robust quantitative tool, while FT-IR offers rapid confirmation of functional groups. Mass Spectrometry provides definitive molecular weight information, and NMR spectroscopy delivers unambiguous structural elucidation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, ensuring the quality and integrity of **levofloxacin lactate** in drug development and manufacturing.

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